molecular formula C13H16N2O2S B2958372 methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate CAS No. 1286712-43-3

methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate

Cat. No.: B2958372
CAS No.: 1286712-43-3
M. Wt: 264.34
InChI Key: UDUXFWHOGBHSRX-UHFFFAOYSA-N
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Description

Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate is an organic compound that features a unique combination of pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate typically involves the following steps:

    Formation of the Pyrrole Derivative: The initial step involves the synthesis of the pyrrole derivative. This can be achieved through a nucleophilic substitution reaction where methylamine reacts with 2-pyrrole methanol in the presence of a base.

    Formation of the Thiophene Derivative: The thiophene derivative is synthesized by reacting thiophene-2-carboxylic acid with methanol in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the pyrrole and thiophene derivatives with methyl carbamate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the pyrrole and thiophene rings.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1-methyl-1H-pyrrol-2-yl)methylcarbamate
  • Methyl (thiophen-2-ylmethyl)carbamate
  • Methyl (1-methyl-1H-pyrrol-2-yl)carbamate

Uniqueness

Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate is unique due to the presence of both pyrrole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-14-7-3-5-11(14)9-15(13(16)17-2)10-12-6-4-8-18-12/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUXFWHOGBHSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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